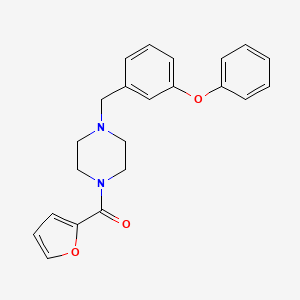
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as CMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology.
Wirkmechanismus
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline exerts its biological effects by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. It also acts as a free radical scavenger, preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have hypoglycemic effects, reducing blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a relatively stable compound that can be easily synthesized in the laboratory. It is also soluble in a variety of solvents, making it easy to work with in experiments. However, its potential toxicity and limited availability may be a limitation for some studies.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Parkinson's disease. Finally, further studies are needed to determine the safety and efficacy of 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in human clinical trials.
Synthesemethoden
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitroanisole with 1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent, such as sodium dithionite. This reaction results in the formation of 4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline as a yellow solid with a melting point of 142-143°C.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied extensively for its potential applications in medicine and pharmacology. It has been found to have anti-inflammatory, analgesic, and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-6-8(2-3-10(11)12)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXWRHUZJVTJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=CC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol](/img/structure/B6634679.png)
![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)
![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)
![[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
![N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide](/img/structure/B6634708.png)
![tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate](/img/structure/B6634715.png)
![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6634728.png)

![[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B6634742.png)

![N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine](/img/structure/B6634762.png)